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(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone is an organic compound with the molecular formula and a molecular weight of approximately 276.72 g/mol. This compound features a chlorinated phenyl group and a methoxymethoxy-substituted phenyl group attached to a carbonyl (ketone) functional group. Its structure can be represented as follows:
The reactivity of (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone can be attributed to its functional groups. Key reactions include:
Synthesis of (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone typically involves multi-step organic synthesis techniques. Common methods include:
(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone has potential applications in various fields:
Interaction studies involving (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone often focus on its interaction with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone | Similar structure but different substitution pattern | |
| (4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | Variation in position of chlorine on phenyl ring | |
| (2-Methylphenyl)[3-(methoxymethoxy)phenyl]methanone | Different alkyl substitution affecting properties |
The uniqueness of (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone lies in its specific combination of chlorination and methoxymethoxy substitution, which may confer distinct chemical reactivity and biological activity compared to similar compounds.